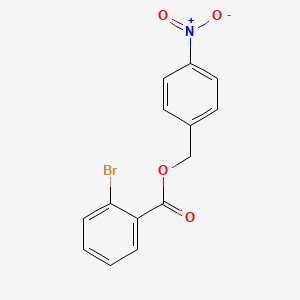![molecular formula C15H11Cl3N2O3 B5751345 [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate](/img/structure/B5751345.png)
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate is a complex organic compound that features both aromatic and aliphatic components. This compound is characterized by the presence of chlorinated phenyl groups and an amino group, making it a subject of interest in various fields of chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate typically involves multi-step organic reactions. One common route includes the condensation of 4-chlorobenzaldehyde with an amine to form the Schiff base, followed by esterification with 2-(2,4-dichlorophenoxy)acetic acid. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl rings, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of herbicides and pesticides due to its chlorinated phenyl groups.
Wirkmechanismus
The mechanism of action of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The pathways involved often include signal transduction mechanisms and cellular responses to external stimuli.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the ester and Schiff base functionalities.
4-Chlorobenzaldehyde: Contains the chlorinated phenyl group but is simpler in structure.
2-(2,4-Dichlorophenoxy)acetic acid: Similar in having the dichlorophenyl group and acetic acid moiety.
Uniqueness
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate is unique due to its combination of a Schiff base and ester functionalities, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O3/c16-10-3-1-9(2-4-10)15(19)20-23-14(21)8-22-13-6-5-11(17)7-12(13)18/h1-7H,8H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYICZAWQPDQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
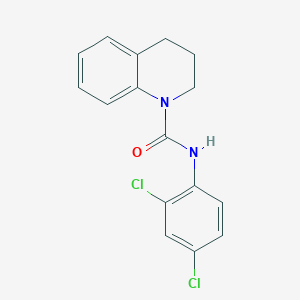
![3-[(2-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B5751271.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5751283.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5751294.png)
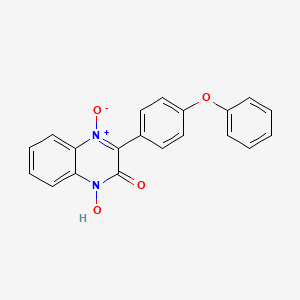
![N-[(4-ethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)
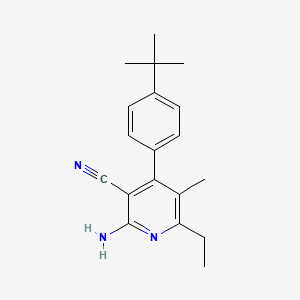
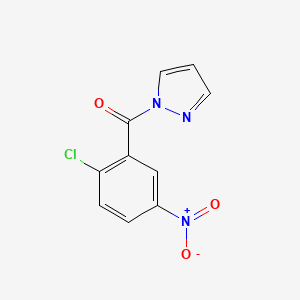
![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![N-{[4-(butanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B5751354.png)
![N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5751371.png)
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)
